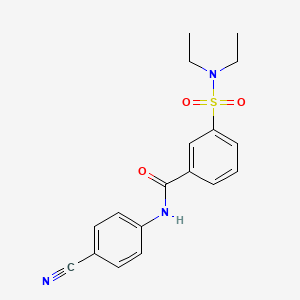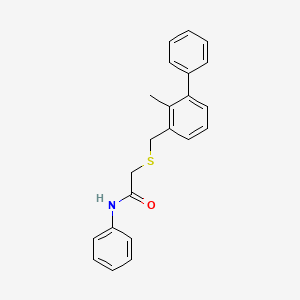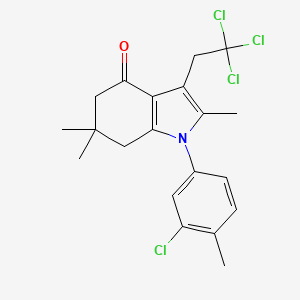![molecular formula C30H30ClN5O B11513329 1-{4-[3-chloro-4-(piperidin-1-yl)phenyl]-5-(1H-indol-3-yl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B11513329.png)
1-{4-[3-chloro-4-(piperidin-1-yl)phenyl]-5-(1H-indol-3-yl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(1H-INDOL-3-YL)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE is a complex organic compound that features a combination of several functional groups, including indole, piperidine, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(1H-INDOL-3-YL)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperidine and triazole groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. The choice of solvents and reagents is also critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(1H-INDOL-3-YL)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(1H-INDOL-3-YL)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(1H-INDOL-3-YL)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(1H-INDOL-3-YL)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE: shares similarities with other indole, piperidine, and triazole derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C30H30ClN5O |
|---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
1-[4-(3-chloro-4-piperidin-1-ylphenyl)-3-(1H-indol-3-yl)-2-(4-methylphenyl)-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C30H30ClN5O/c1-20-10-12-22(13-11-20)36-30(25-19-32-27-9-5-4-8-24(25)27)35(29(33-36)21(2)37)23-14-15-28(26(31)18-23)34-16-6-3-7-17-34/h4-5,8-15,18-19,30,32H,3,6-7,16-17H2,1-2H3 |
InChI Key |
GZRIHGSWVGZAGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(N(C(=N2)C(=O)C)C3=CC(=C(C=C3)N4CCCCC4)Cl)C5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11513249.png)
![5-Benzyl-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11513251.png)

![Tetramethyl 1,1'-ethane-1,2-diylbis[4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate]](/img/structure/B11513256.png)
![1-(2,3-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11513257.png)
![1-nitro-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11513262.png)
![1-(4-Ethoxyphenyl)-3-(pyridin-3-yl)benzo[f]quinoline](/img/structure/B11513264.png)
![10a-hydroxy-8-methoxy-1,10a-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B11513270.png)
![Methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11513274.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11513291.png)
![1-(Adamantan-1-YL)-4-[4-(piperidine-1-sulfonyl)benzoyl]piperazine](/img/structure/B11513292.png)

![3-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]propanenitrile](/img/structure/B11513304.png)

